molecular formula C13H15ClN4O3S B2889573 6-Chloro-n-[3-hydroxy-2-(1h-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide CAS No. 2224370-82-3

6-Chloro-n-[3-hydroxy-2-(1h-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide

Cat. No.: B2889573
CAS No.: 2224370-82-3
M. Wt: 342.8
InChI Key: PNMCYQXLKXKFTJ-UHFFFAOYSA-N
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Description

6-Chloro-n-[3-hydroxy-2-(1h-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a chloro group, a hydroxy group, a pyrazolyl group, and a sulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-n-[3-hydroxy-2-(1h-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-n-[3-hydroxy-2-(1h-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, H2O2

    Reducing Agents: H2/Pd, NaBH4, LiAlH4

    Nucleophiles: Amines, thiols, alcohols

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

6-Chloro-n-[3-hydroxy-2-(1h-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-n-[3-hydroxy-2-(1h-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-n-[3-hydroxy-2-(1h-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its sulfonamide group, in particular, is known for its role in medicinal chemistry as a pharmacophore with diverse therapeutic applications .

Properties

IUPAC Name

6-chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)-5-methylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O3S/c1-8-5-9(7-15-13(8)14)22(20,21)17-10-6-11(19)12(10)18-4-2-3-16-18/h2-5,7,10-12,17,19H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMCYQXLKXKFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)NC2CC(C2N3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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